molecular formula C8H5NO3 B2645127 4-Cyano-2-hydroxybenzoic acid CAS No. 4691-71-8

4-Cyano-2-hydroxybenzoic acid

Cat. No. B2645127
CAS RN: 4691-71-8
M. Wt: 163.132
InChI Key: RESKSOIIHUXLOJ-UHFFFAOYSA-N
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Description

4-Cyano-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a benzene ring bearing a carboxyl and a hydroxyl group . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound involves the use of this compound as a starting material . It has a molecular weight of 163.13 and a melting point of 233-234°C .


Molecular Structure Analysis

The IUPAC name of this compound is the same as its common name . Its InChI code is 1S/C8H5NO3/c9-4-5-1-2-6 (8 (11)12)7 (10)3-5/h1-3,10H, (H,11,12) and the InChI key is RESKSOIIHUXLOJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

One of the known reactions of this compound is its deprotonation . More detailed information about its chemical reactions may be found in specific scientific literature.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 233-234°C . More detailed physical and chemical properties can be determined through specific laboratory analysis.

Scientific Research Applications

Value-Added Bioproducts

4-Hydroxybenzoic acid (4-HBA) serves as a versatile platform intermediate for a wide range of value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides. Advances in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA and its derivatives for high-value bioproducts, including resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, demonstrating its importance in biotechnological applications (Wang et al., 2018).

Spectroscopic Properties of Azo Dyes

4-Hydroxybenzo[h]quinolin-2-(1H)-one, synthesized from derivatives of 4-hydroxybenzoic acid, has been utilized as a new enol type coupling component for azo dyes. These dyes, characterized by their spectroscopic properties, demonstrate the influence of solvent polarity and substituent nature on color and tautomeric structures, highlighting the role of 4-hydroxybenzoic acid derivatives in developing novel azo dyes with varied applications (Rufchahi & Gilani, 2012).

Environmental and Biological Applications

Research on 4-hydroxybenzoic acid and its derivatives has also extended to environmental and biological fields. Studies have explored its role in microbial electrolysis cells for renewable hydrogen production, highlighting its potential in waste treatment and energy recovery. Additionally, its biotransformation under various conditions has been investigated to understand its environmental fate and behavior, including its interaction with microbial communities and the formation of halogenated by-products in water treatments. These studies underscore the environmental relevance of 4-hydroxybenzoic acid derivatives in pollution control and sustainable energy production (Zhai et al., 2021).

Liquid Crystal Research

The synthesis and liquid crystalline properties of compounds derived from 4-hydroxybenzoic acid have been extensively studied, revealing transitions to polar biaxial smectic A phases in certain derivatives. These findings have implications for the development of advanced liquid crystal displays and materials with specific electro-optical properties, demonstrating the significance of 4-hydroxybenzoic acid derivatives in materials science (Murthy, 2004).

Safety and Hazards

The safety information for 4-Cyano-2-hydroxybenzoic acid indicates that it may cause serious eye damage and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention .

Future Directions

The future directions for 4-Cyano-2-hydroxybenzoic acid could involve its use in the development of new antibiotics against antibiotic-resistant organisms . It could also be used as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

properties

IUPAC Name

4-cyano-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESKSOIIHUXLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4691-71-8
Record name 4-cyano-2-hydroxybenzoic acid
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